6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative. This compound is part of a broader class of heterocyclic compounds known for their diverse applications in medicinal chemistry and materials science. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields .
Preparation Methods
The synthesis of 6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like tetrahydrofuran, followed by N-alkylation, can yield the desired pyrazoloquinoline structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Scientific Research Applications
6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the structure enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline include other fluorinated quinolines and pyrazoloquinolines. These compounds share structural similarities but differ in their substitution patterns and functional groups. For example:
6-fluoroquinoline: A simpler fluorinated quinoline with fewer substituents.
Pyrazolo[3,4-b]quinoline: Another pyrazoloquinoline derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,8-difluoro-1-(2-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3O/c1-29-20-10-6-5-9-19(20)28-23-16-11-15(24)12-18(25)22(16)26-13-17(23)21(27-28)14-7-3-2-4-8-14/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGCRBPYMXNHOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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